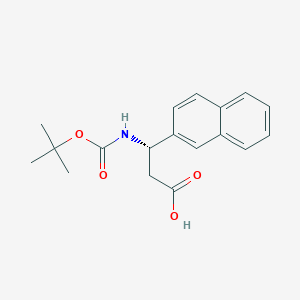

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid

Descripción

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid is a chiral amino acid derivative characterized by a naphthalene substituent at the β-position and a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing protease inhibitors, PROTACs (proteolysis-targeting chimeras), and covalent enzyme inhibitors . Its naphthalen-2-yl group enhances hydrophobic interactions in biological systems, while the Boc group improves solubility and stability during synthetic processes . The stereochemistry at the α-carbon (S-configuration) is crucial for binding specificity, as evidenced by its use in enantioselective drug development .

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQJBPXXRXOIJD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426605 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-69-4 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500770-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Análisis De Reacciones Químicas

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be performed to convert the carboxylic acid group into an alcohol.

Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed:

Oxidation: Naphthalene-2-carboxylic acid derivatives.

Reduction: Naphthalene-2-ylpropanol derivatives.

Substitution: Free amino group derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Peptide Synthesis

Boc-naphthylalanine is often utilized as a building block in peptide synthesis. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, making it a valuable intermediate in the synthesis of complex peptides and proteins. This capability is essential for the development of peptide-based therapeutics.

1.2. Drug Development

The compound has been investigated for its role in drug development, particularly in the design of inhibitors targeting specific enzymes and receptors. For instance, derivatives of naphthylalanine have shown promise as inhibitors of proteases and other enzymes involved in disease pathways such as cancer and viral infections .

Biochemical Research

2.1. Enzyme Studies

Boc-naphthylalanine serves as a substrate or inhibitor in studies involving aminoacyl-tRNA synthetases, which are crucial for protein synthesis. By modifying the side chain with naphthalene, researchers can study enzyme specificity and kinetics more effectively .

2.2. Antibody-Drug Conjugates (ADCs)

The compound is also relevant in the field of antibody-drug conjugates, where it can be linked to antibodies to enhance targeting and efficacy against cancer cells. The naphthalene moiety can facilitate interactions with specific receptors on tumor cells, improving therapeutic outcomes .

Materials Science

3.1. Polymer Chemistry

In materials science, Boc-naphthylalanine derivatives have been explored for their potential use in creating smart materials and polymers that respond to environmental stimuli. The naphthalene group can provide optical properties useful in photonic applications.

3.2. Nanotechnology

The compound's unique structure allows it to be incorporated into nanoscale materials for drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the efficacy and bioavailability of drugs .

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected, allowing for further chemical modifications. The carboxylic acid group can participate in various biochemical reactions, influencing cellular processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound belongs to a class of Boc-protected β-arylalanine derivatives. Key structural analogs and their comparative properties are summarized below:

Table 1: Structural and Functional Comparison of Analogous Compounds

Substituent Effects on Reactivity and Bioactivity

- Naphthalen-2-yl vs. Phenyl Derivatives: The naphthalene moiety in the target compound provides extended π-π stacking interactions, enhancing binding affinity to hydrophobic enzyme pockets (e.g., VHL E3 ligase in PROTACs) compared to mono-aromatic analogs like 4-iodophenyl or 3-fluorophenyl derivatives .

- Electron-Withdrawing Groups (EWGs) : 4-Nitrophenyl and 3-methylsulfonylphenyl derivatives exhibit lower nucleophilicity due to EWGs, making them less reactive in amide coupling reactions compared to the electron-rich naphthalene analog .

- Polar Substituents : Carbamoyl and methylsulfonyl groups increase water solubility but reduce membrane permeability, limiting their use in cell-penetrant drug candidates .

Actividad Biológica

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid, also known by its CAS number 7010240, is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 329.36 g/mol. The compound features a naphthalene ring and a tert-butoxycarbonyl (Boc) protecting group, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H21NO4 |

| Molecular Weight | 329.36 g/mol |

| CAS Number | 7010240 |

| Solubility | Moderately soluble |

| Melting Point | Not specified |

Enzyme Inhibition

Recent studies have indicated that this compound exhibits significant enzyme inhibition properties. For instance, it has been shown to inhibit tryptophan hydroxylase (TPH), which is crucial for serotonin synthesis. This inhibition could have implications for treating mood disorders and obesity by modulating serotonin levels in peripheral tissues without crossing the blood-brain barrier (BBB) .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the naphthalene moiety and the Boc group can enhance or diminish biological activity. For example, derivatives that maintain the naphthalene structure while altering functional groups exhibited varying degrees of TPH inhibition, suggesting that specific substituents can optimize efficacy .

Case Studies

- Obesity Treatment : In preclinical models, compounds similar to this compound were evaluated for their effects on body weight and fat accumulation. Results indicated that these compounds could significantly reduce body weight gain in high-fat diet-induced obesity models by inhibiting lipogenic gene expression .

- Serotonergic Modulation : A study investigated the effects of this compound on serotonin levels in peripheral tissues. The results demonstrated that it could effectively lower serotonin synthesis, which may be beneficial in conditions characterized by serotonin dysregulation .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has low permeability across the BBB, which may limit central nervous system effects but could enhance peripheral therapeutic applications . The compound's solubility profile indicates moderate absorption potential, which is critical for oral bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.